Carbostyril 124 N-Carboxymethyl Methanethiosulfonate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired product .
Industrial Production Methods
it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to ensure efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Carbostyril 124 N-Carboxymethyl Methanethiosulfonate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols .
Scientific Research Applications
Carbostyril 124 N-Carboxymethyl Methanethiosulfonate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Carbostyril 124 N-Carboxymethyl Methanethiosulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to various physiological effects . The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Carbostyril 124: A related compound with similar structural features but different functional groups.
N-Carboxymethyl Methanethiosulfonate: Another related compound with a different core structure.
Uniqueness
Carbostyril 124 N-Carboxymethyl Methanethiosulfonate is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound for various scientific research applications .
Properties
IUPAC Name |
N-(4-methyl-2-oxo-1H-quinolin-7-yl)-2-methylsulfonylsulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S2/c1-8-5-12(16)15-11-6-9(3-4-10(8)11)14-13(17)7-20-21(2,18)19/h3-6H,7H2,1-2H3,(H,14,17)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZYQGMKTSNMWBF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=C1C=CC(=C2)NC(=O)CSS(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80652506 |
Source
|
Record name | S-{2-[(4-Methyl-2-oxo-1,2-dihydroquinolin-7-yl)amino]-2-oxoethyl} methanesulfonothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80652506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1076199-73-9 |
Source
|
Record name | S-[2-[(1,2-Dihydro-4-methyl-2-oxo-7-quinolinyl)amino]-2-oxoethyl] methanesulfonothioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1076199-73-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | S-{2-[(4-Methyl-2-oxo-1,2-dihydroquinolin-7-yl)amino]-2-oxoethyl} methanesulfonothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80652506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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